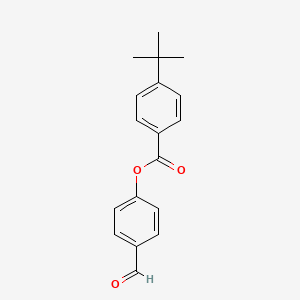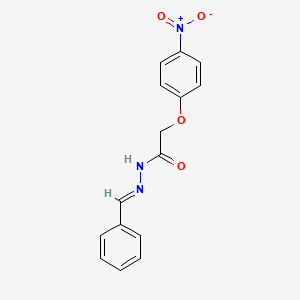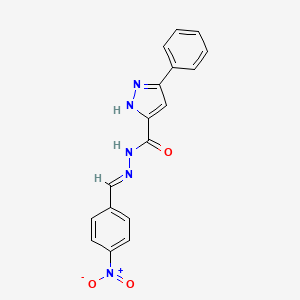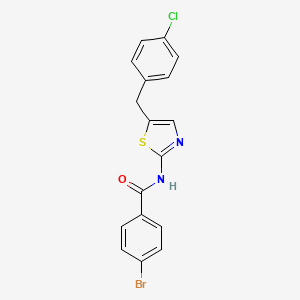
2H-1-Benzopyran-2-one, 7-(2-(1H-imidazol-1-yl)ethoxy)-4-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-1-Benzopyran-2-one, 7-(2-(1H-imidazol-1-yl)ethoxy)-4-methyl- is a synthetic organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a benzopyran core, which is a fused ring system consisting of a benzene ring and a pyran ring. The compound also contains an imidazole moiety, which is known for its biological activity. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 7-(2-(1H-imidazol-1-yl)ethoxy)-4-methyl- typically involves multiple stepsThe reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and ethanol, and the reactions are typically carried out at reflux temperatures to ensure high yields .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput. The choice of reagents and solvents is also optimized to reduce costs and environmental impact.
化学反応の分析
Types of Reactions
2H-1-Benzopyran-2-one, 7-(2-(1H-imidazol-1-yl)ethoxy)-4-methyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the imidazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and high yields.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
2H-1-Benzopyran-2-one, 7-(2-(1H-imidazol-1-yl)ethoxy)-4-methyl- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of 2H-1-Benzopyran-2-one, 7-(2-(1H-imidazol-1-yl)ethoxy)-4-methyl- involves its interaction with specific molecular targets and pathways. The imidazole moiety is known to interact with enzymes and receptors, leading to various biological effects. The benzopyran core may also contribute to the compound’s activity by stabilizing the molecule and facilitating its interaction with biological targets.
類似化合物との比較
Similar Compounds
2H-1-Benzopyran-2-one, 4-[2-(1H-imidazol-1-yl)ethoxy]-: This compound is similar in structure but lacks the methyl group at the 4-position.
2H-1-Benzopyran-2-one, 7-(2-(1H-imidazol-1-yl)ethoxy)-: This compound is similar but does not have the methyl group at the 4-position.
Uniqueness
The presence of the methyl group at the 4-position in 2H-1-Benzopyran-2-one, 7-(2-(1H-imidazol-1-yl)ethoxy)-4-methyl- makes it unique compared to its analogs. This structural difference can lead to variations in its chemical reactivity and biological activity, making it a compound of interest for further research and development.
特性
CAS番号 |
155272-61-0 |
|---|---|
分子式 |
C15H14N2O3 |
分子量 |
270.28 g/mol |
IUPAC名 |
7-(2-imidazol-1-ylethoxy)-4-methylchromen-2-one |
InChI |
InChI=1S/C15H14N2O3/c1-11-8-15(18)20-14-9-12(2-3-13(11)14)19-7-6-17-5-4-16-10-17/h2-5,8-10H,6-7H2,1H3 |
InChIキー |
FEUVGMYTAUWITK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCCN3C=CN=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5E)-5-[4-(benzyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11982355.png)
![diethyl 5-{[(2E)-3-(4-chlorophenyl)prop-2-enoyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11982357.png)

![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-3-oxo-2-[4-(pentyloxy)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11982367.png)



![N-(4-fluorophenyl)-2-[(2E)-2-(4-hydroxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B11982386.png)
![2-[(3-methylthiophen-2-yl)methylidene]-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide](/img/structure/B11982389.png)

![(5Z)-5-({3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-octyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11982407.png)

![2-(2,4-dichlorophenoxy)-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}acetamide](/img/structure/B11982427.png)
![3-Nitrobenzaldehyde [3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11982435.png)
